Dichlorprop-P

Übersicht

Beschreibung

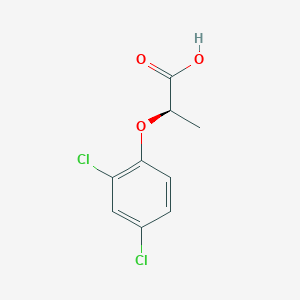

Dichlorprop-P, also known as ®-2-(2,4-dichlorophenoxy)propanoic acid, is a widely used herbicide. It is particularly effective in controlling broadleaf weeds and is commonly applied in agricultural settings. This compound is highly soluble in water, has low volatility, and is quite mobile in soil systems. It is not expected to bioaccumulate and has moderate mammalian oral toxicity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dichlorprop-P is synthesized through the esterification of 2,4-dichlorophenol with ®-2-chloropropionic acid. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid. The ester is then hydrolyzed to yield the final product, ®-2-(2,4-dichlorophenoxy)propanoic acid .

Industrial Production Methods: In industrial settings, this compound is produced by the asymmetric synthesis of its racemic mixture. Advances in asymmetric synthesis have enabled the production of the enantiopure compound. The industrial process involves the use of high-performance liquid chromatography (HPLC) to separate the enantiomers .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Reduction: The compound can be reduced to its corresponding alcohol under specific conditions.

Substitution: this compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions

Major Products:

Oxidation: this compound can be converted to its corresponding carboxylic acid derivatives.

Reduction: The primary product is the corresponding alcohol.

Substitution: Various substituted phenoxypropanoic acids depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Herbicide Efficacy

Dichlorprop-P has been extensively studied for its effectiveness against various weed species. It is particularly noted for its ability to control:

- Broadleaf Weeds : Including black bindweed, wild cherry, and Canada thistle.

- Cereal Crops : Effective in wheat, barley, oats, triticale, and rye.

The efficacy of this compound as a post-emergence herbicide allows for targeted applications that minimize damage to desirable crops.

| Crop Type | Target Weeds | Application Method |

|---|---|---|

| Cereals | Black bindweed, Canada thistle | Post-emergence spray |

| Grassland | Various broadleaf weeds | Pre- and post-emergence |

| Citrus Fruits | Growth regulator for fruit size enhancement | Foliar application |

Plant Growth Regulation

In addition to its herbicidal properties, this compound is utilized as a plant growth regulator. It enhances fruit size in citrus crops by modifying hormonal balances within the plants. Studies have shown significant increases in fruit weight when applied at appropriate growth stages.

Environmental Impact Studies

Research has been conducted to assess the environmental fate of this compound. Its degradation products include 2,4-dichlorophenol and 2,4-dichloroanisole, which are monitored to evaluate potential risks to non-target organisms and ecosystems.

- Degradation Pathways : Studies indicate that Dichlorprop-P degrades into less harmful substances under various environmental conditions.

- Ecotoxicity Assessments : Evaluations have shown low toxicity levels to aquatic organisms when applied according to guidelines.

Case Study 1: Efficacy in Cereal Production

A study conducted in Ireland evaluated the effectiveness of this compound on wheat crops against a backdrop of increasing weed resistance to other herbicides. The results indicated a significant reduction in weed biomass and improved yield quality when this compound was applied at recommended rates.

- Location : Ireland

- Duration : 2019-2021

- Findings : 40% reduction in weed biomass; 15% increase in yield quality.

Case Study 2: Citrus Growth Regulation

In a controlled trial in Spain, the application of this compound as a growth regulator was assessed on mandarin trees. The study found that treated trees produced fruits that were 20% heavier compared to untreated controls.

- Location : Spain

- Duration : 2020 growing season

- Findings : Increased fruit weight; improved marketability.

Regulatory Status and Safety Assessments

This compound has undergone rigorous safety assessments by regulatory bodies such as the European Food Safety Authority (EFSA). Recent evaluations have confirmed its safety when used according to label instructions, with established maximum residue levels (MRLs) for various crops.

Wirkmechanismus

Dichlorprop-P functions by mimicking the natural plant hormone auxin. It increases cell wall plasticity, biosynthesis of proteins, and the production of ethylene. This abnormal increase in cellular processes leads to excessive cell division and growth, ultimately damaging the vascular tissue of the plant. The most susceptible tissues are those undergoing active cell division and growth .

Vergleich Mit ähnlichen Verbindungen

2,4-Dichlorophenoxyacetic acid (2,4-D): Similar in structure and function, used as a herbicide.

Mecoprop: Another chlorophenoxy herbicide with similar applications.

Dicamba: A benzoic acid derivative used for broadleaf weed control.

Uniqueness: Dichlorprop-P is unique due to its chiral nature, with only the R-enantiomer being active as a herbicide. This specificity allows for more targeted and effective weed control compared to its racemic mixture .

Biologische Aktivität

Dichlorprop-P, a selective herbicide belonging to the aryloxyalkanoic acid class, is primarily used for controlling broadleaf weeds in various crops. Its biological activity is predominantly attributed to the (+)-isomer, which exhibits herbicidal properties. This article delves into the biological activity of this compound, focusing on its pharmacokinetics, toxicological profile, and relevant case studies.

This compound (chemical formula: C₉H₈Cl₂O₃) exists in two optical forms; however, only the (+)-isomer is biologically active. It functions by mimicking natural plant hormones (auxins), disrupting normal growth processes in target weeds, leading to their eventual death. The herbicide is absorbed through foliage and roots, with translocation occurring within the plant.

Pharmacokinetics

Absorption and Distribution

this compound is rapidly absorbed following oral administration. Studies indicate over 87% absorption in rats, with peak plasma concentrations reached within 3 hours post-administration. The half-life in plasma is approximately 4 hours, and the compound is primarily excreted through urine as its major metabolite, this compound acid .

Metabolism

The metabolic pathway of this compound involves hydrolysis to its acid form, which is then further metabolized into several minor metabolites. In a study involving male rats administered a single oral dose of 5 mg/kg body weight, most of the administered dose was eliminated within 24 hours .

Toxicological Profile

This compound exhibits moderate acute toxicity when administered orally, with low toxicity via dermal or inhalation routes. It has been classified as a severe eye irritant but does not cause skin sensitization. Chronic exposure studies indicate that the kidneys, liver, and blood system are primary targets for toxicity .

Key Toxicity Findings

| Study Type | NOAEL (mg/kg bw/day) | Effects Observed |

|---|---|---|

| Short-term (90-day rat study) | 35 | Reduced body weight and food consumption |

| Long-term (18-month mouse study) | 6 | Kidney damage and reduced body weight gain |

| Reproductive toxicity (multigeneration study) | 8.3 | Reduced fertility index and increased pup mortality |

| Developmental toxicity (rat study) | N/A | Fetal skeletal variations and maternal toxicity |

Case Studies

-

Acute Toxicity Study in Rats

In acute toxicity assessments, this compound demonstrated moderate toxicity with an LD50 value indicating significant risk upon high doses. The compound was not found to be a skin irritant but caused severe irritation upon contact with eyes . -

Reproductive Toxicity Study

A multigenerational study in rats indicated that exposure to this compound led to reproductive impairments such as prolonged gestation and reduced litter size. The NOAEL for parental toxicity was determined at 8.3 mg/kg bw/day based on kidney weight effects at higher doses . -

Developmental Toxicity Assessment

In developmental studies involving pregnant rats and rabbits, this compound exposure resulted in maternal weight loss and fetal skeletal anomalies. These findings underscore the importance of evaluating both maternal health and fetal development when assessing the risks associated with this herbicide .

Analyse Chemischer Reaktionen

Environmental Fate and Degradation

- Degradation Products Dichlorprop-P degrades into products like 2,4-dichlorophenol, 2,4-dichloroanisole, and carbon dioxide, which are also common degradates of 2,4-D .

- Environmental Persistence this compound is considered non-persistent to moderately persistent in the environment. Its dissipation involves photodegradation in water, microbial-mediated degradation, and leaching .

- Half-life In wheat plants, the half-life of this compound is 1.9–2.5 days . A EU 2017 dossier lab studies DT₅₀ range 0.76-1.69 days, DT₉₀ range 2.5-5.6 days, Soils=4 .

Metabolism in Plants

- Hydrolysis this compound esters, like the 2-ethylhexyl ester (DCPE), undergo rapid hydrolysis within plant tissues to form dichlorprop (DCP) .

- Metabolic Pathways In plants, this compound can undergo several metabolic pathways, including conjugation with sugars (glycosylation) and methylation .

- Species-Specific Differences The metabolism of this compound esters can vary among plant species. For example, in wheat, metabolites such as 2,4-dichlorophenol and 2-(2,5-dichloro-4-hydroxyphenoxy)propanoic acid have been identified, while in orange trees and poplar, primarily dichlorprop and its ester forms are detected .

Chemical Reactions

- Hydrolysis of Esters this compound esters are readily hydrolyzed to this compound acid in vivo through enzymatic processes . In vitro studies have shown that this compound EHE (ethylhexyl ester) rapidly hydrolyzes to this compound acid .

- Photodegradation In the aquatic environment, photodegradation is one of the primary routes of dissipation for this compound .

- Reaction with Hydroxyl Radicals The rate constant for the vapor-phase reaction of dichlorprop with photochemically-produced hydroxyl radicals has been estimated as 1.1X10-11 cu cm/molecule-sec .

Toxicity and Metabolism in Animals

- Absorption and Excretion In rats, this compound is rapidly and extensively absorbed following oral administration, with maximum plasma concentrations achieved within 3-6 hours. The majority of the administered dose is excreted in the urine and feces within the first 24 hours .

- Metabolites The major metabolite detected in urine and fecal samples is this compound acid. Minor metabolites are also formed, but their identities have not been fully established .

Data Table: HPLC-MS/MS Parameters for this compound Analysis

| Compound | tR (min) | Quantification Ion Transition | Collision Energy (V) | Confirmatory Ion Transition | Collision Energy (V) | Fragmentor (V) |

|---|---|---|---|---|---|---|

| This compound | 0.74 | 233.1–161.1 | 5 | 233.1–125.2 | 25 | 70 |

Mathematical Modeling of Dissipation

The dissipation patterns of this compound in plants can be described using first-order kinetics:

Where:

- is the concentration at time

- is the initial concentration

- is the degradation rate constant

The half-life () can be calculated as:

Eigenschaften

IUPAC Name |

(2R)-2-(2,4-dichlorophenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O3/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H,12,13)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZHCENGPTKEIGP-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)OC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0034851 | |

| Record name | Dichlorprop-P | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid with naphthalene odor; [Reference #1] | |

| Record name | Dichlorprop-P | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9423 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000046 [mmHg] | |

| Record name | Dichlorprop-P | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9423 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

15165-67-0 | |

| Record name | (+)-Dichlorprop | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15165-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichlorprop-P [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015165670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorprop-P | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | R-(+)-2-(2,4-dichlorophenoxy)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propanoic acid, 2-(2,4-dichlorophenoxy)-, (2R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLORPROP-P | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0UD1MQP96O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.